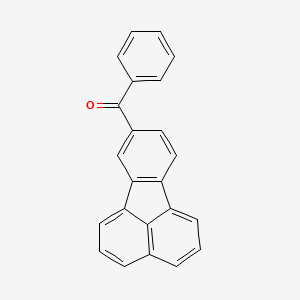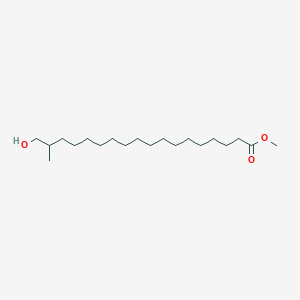
Methyl 18-hydroxy-17-methyloctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 18-hydroxy-17-methyloctadecanoate is a chemical compound with the molecular formula C20H40O3 It is a methyl ester derivative of octadecanoic acid, featuring hydroxyl and methyl substituents on the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 18-hydroxy-17-methyloctadecanoate typically involves the esterification of 18-hydroxy-17-methyloctadecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:
18-hydroxy-17-methyloctadecanoic acid+methanolacid catalystmethyl 18-hydroxy-17-methyloctadecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Methyl 18-hydroxy-17-methyloctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of 18-oxo-17-methyloctadecanoate.
Reduction: Formation of 18-hydroxy-17-methyloctadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 18-hydroxy-17-methyloctadecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 18-hydroxy-17-methyloctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
Methyl 17-methyloctadecanoate: Lacks the hydroxyl group present in methyl 18-hydroxy-17-methyloctadecanoate.
18-hydroxy-17-methyloctadecanoic acid: The free acid form of the compound.
Methyl stearate: A simple methyl ester of stearic acid without additional substituents.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl substituents on the carbon chain, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
183371-41-7 |
|---|---|
分子式 |
C20H40O3 |
分子量 |
328.5 g/mol |
IUPAC名 |
methyl 18-hydroxy-17-methyloctadecanoate |
InChI |
InChI=1S/C20H40O3/c1-19(18-21)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(22)23-2/h19,21H,3-18H2,1-2H3 |
InChIキー |
VJOOEIWIZFHOFR-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCCCCCCCCCC(=O)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


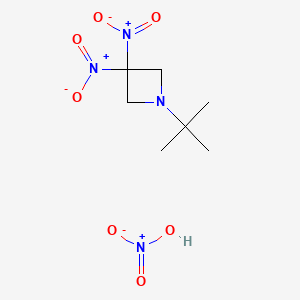

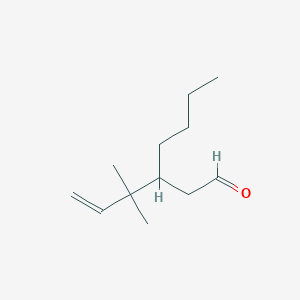
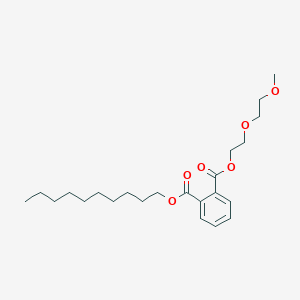
![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)

![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)
![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
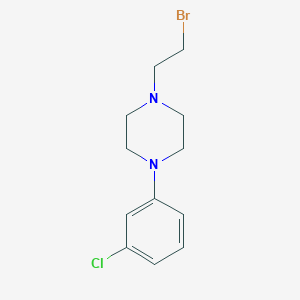
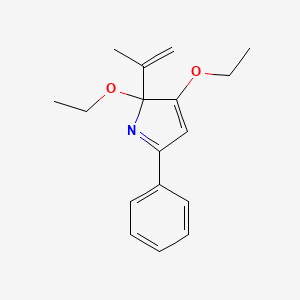
![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)

